1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Physicochemical Properties Lipophilicity Solubility

This unique trisubstituted urea combines a 4-chlorobenzyl group with a 4-hydroxypiperidine moiety, delivering a 1.14 log unit lipophilicity reduction versus tert-butyl analogs to minimize assay false negatives. Ideal for mapping electronic tolerance in CNS/metabolic target SAR. Procure ready-made stock to bypass custom synthesis delays and launch hypothesis testing immediately.

Molecular Formula C15H22ClN3O2
Molecular Weight 311.81
CAS No. 1797223-91-6
Cat. No. B2568899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
CAS1797223-91-6
Molecular FormulaC15H22ClN3O2
Molecular Weight311.81
Structural Identifiers
SMILESC1CN(CCC1O)CCNC(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H22ClN3O2/c16-13-3-1-12(2-4-13)11-18-15(21)17-7-10-19-8-5-14(20)6-9-19/h1-4,14,20H,5-11H2,(H2,17,18,21)
InChIKeyQYGXVXHMKSZGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223-91-6): A Sourcing and Differentiation Guide for Piperidinyl Urea Research Reagents


The compound 1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797223-91-6) is a synthetic, trisubstituted urea derivative belonging to a class of small molecules known as piperidinyl ureas. Its structure features a 4-chlorobenzyl group linked through a urea bridge to an ethyl spacer, which terminates in a 4-hydroxypiperidine ring [1]. This class of compounds is frequently investigated for its ability to modulate protein-protein interactions, with published examples demonstrating activity against targets such as Defective in Cullin Neddylation 1 (DCN1) and soluble epoxide hydrolase (sEH), as well as potential as enzyme inhibitors [2], [3]. The compound is primarily distributed as a research reagent for in vitro screening campaigns by suppliers like Life Chemicals, where it is cataloged as part of a larger collection of similar urea-based scaffolds [1].

Why Piperidinyl Urea Analogs Cannot Be Casily Substituted During SAR-by-Catalog Procurement


Within the piperidinyl urea class, subtle structural modifications to the aromatic ring, piperidine moiety, or linker chain can cause drastically different biochemical and physicochemical profiles, making 'analog-by-substitution' a high-risk procurement strategy. For example, Structure-Activity Relationship (SAR) studies on DCN1 inhibitors published in the Journal of Medicinal Chemistry explicitly demonstrate that introducing electronegative substituents like chlorine on the benzyl group impacts inhibitory potency, solubility, and permeability in ways not predictable by simple chemical logic alone [1]. The specific combination of the 4-chlorophenyl, hydroxyethyl-linked piperidine, and urea core in compound 1797223-91-6 creates a unique interaction profile that differentiates it from its closest commercially available analogs, such as the tert-butyl or tolyl variants, making it an essential, non-fungible component for any research campaign focused on deepening SAR around this scaffold [2].

Quantitative Differentiation of 1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea from Its Closest Analogs


Comparison of Predicted Lipophilicity and Solubility with the 4-tert-Butylphenyl Analog

The target compound is characterized by a 4-chloro substituent, whereas a closely related compound, 1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (CAS 1797286-74-8), features a bulky, electron-donating tert-butyl group. Based on predicted physicochemical properties, the 4-chloro derivative (target) has a significantly lower tomlogP (2.67) and tomlogS (-3.52) compared to the 4-tert-butyl analog (toMLogP: 3.81; toMSLogS: -3.87) , . This calculated difference indicates that the target compound is less lipophilic and has higher predicted aqueous solubility, which can be critical for achieving target concentrations in biochemical assays. The quantitative difference in logP is 1.14 units, which is substantial and can influence both nonspecific protein binding and membrane permeability [1].

Physicochemical Properties Lipophilicity Solubility Medicinal Chemistry

Impact of 4-Chloro Substitution on Biological Potency Inferred from Published Piperidinyl Urea SAR

A critical SAR table from a 2018 Journal of Medicinal Chemistry study on DCN1 inhibitors demonstrates that a para-chloro substituent on a benzyl-piperidine urea (Compound 18) yields an IC50 of 16 ± 1.5 μM in a TR-FRET assay, while the unsubstituted analog (Compound 1) has an IC50 of 7.6 ± 1.0 μM [1]. Though not identical to the target scaffold, this trend strongly supports a class-level inference that the 4-chlorobenzyl group in the target compound (CAS 1797223-91-6) will confer a measurable reduction in potency compared to an unsubstituted or para-methyl analog, alongside increased aqueous solubility (50 ± 2.7 μM for 4-Cl vs 32 ± 1.6 μM for unsubstituted) [1]. The target compound's unique 4-hydroxypiperidine fragment adds further potential for hydrogen-bonding interactions not present in the published comparator set, a feature that may rescue binding affinity in specific target systems.

Structure-Activity Relationship Bioactivity DCN1 Cell Potency

Sourcing Exclusivity and Purity Profile Advantage Over Bulk Analog Libraries

The target compound is supplied by Life Chemicals (Product ID: F6191-0479) as a validated, solid stock (4 mg or 2 μmol) with specified pricing, implying a controlled synthesis and purity level suited for immediate in vitro screening [1]. In contrast, general piperidinyl urea analog libraries (e.g., those from benzhydryl or tolyl series) are often supplied by vendors with less stringent quality control, lacking quantitative purity certificates that are critical for reproducible dose-response experiments [2]. For comparison, the 1-(4-tert-butylphenyl) analog is listed at a 2.2-fold higher price per mg on the same platform, while 1-(o-tolyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is not available as a ready-made stock, requiring custom synthesis with a 4-6 week lead time [2]. The target compound thus represents the most cost-effective and immediately available member of this 4-substituted piperidinyl urea series, a key factor for time-sensitive academic screening campaigns.

Procurement Purity Screening Library Availability

Optimal Research and Procurement Scenarios for 1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea (1797223-91-6)


Building a Focused Biochemical Screening Set for CNS or Metabolic Enzyme Targets

A medicinal chemistry team aiming to screen for modulators of CNS or metabolic enzyme targets (e.g., FAAH or kinase) should include 1797223-91-6 as a solubility-enhancing, moderately potent fragment. Its higher predicted solubility (as established in Section 3, Evidence Item 1) reduces the risk of false negatives due to precipitation, which is a common pitfall in automated, high-throughput biochemical assays [1]. The compound provides an electronegative 'probe' point that complements an unsubstituted or methyl-substituted analog to map the electronic tolerance of a target's binding pocket.

Delaying Investment in Custom Synthesis for SAR-by-Catalog Programs

When a research program needs to rapidly expand an SAR series around a piperidinyl urea core, procuring 1797223-91-6 as a ready-made stock (as shown in Section 3, Evidence Item 3) is a strategic, cost-efficient move. It allows for immediate hypothesis testing related to the 4-chloro moiety's effect on target engagement, avoiding a 4-6 week custom synthesis timeline and an estimated $2,000 synthesis fee for an equivalent custom analog [2]. This scenario is ideal for academic labs with constrained budgets and tight grant deadlines.

Utilizing the Target Compound as a Physicochemical 'Gatekeeper' for Chemotype Progression

For projects where a more lipophilic lead series has encountered solubility-limited pharmacology, 1797223-91-6 can serve as a 'gatekeeper' compound. Its calculated 1.14 log unit reduction in lipophilicity (Section 3, Evidence Item 1) compared to a tert-butyl analog makes it an ideal tool to decouple on-target potency from off-target risks (e.g., hERG binding) associated with high logP. Progression criteria can be set where only analogs with solubility profiles equal to or better than this compound are advanced, a data-driven strategy to improve lead quality early in the discovery pipeline [3].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.